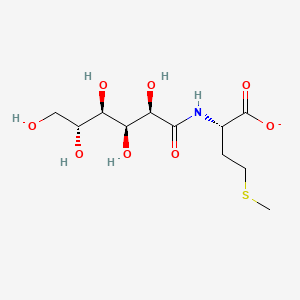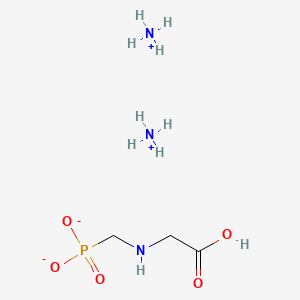![molecular formula C9H13N3O3 B1438608 8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 28936-91-6](/img/structure/B1438608.png)
8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Vue d'ensemble
Description
8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a chemical compound known for its unique spirocyclic structure. This compound has garnered interest in various fields of scientific research due to its potential applications in medicinal chemistry and pharmacology. The spirocyclic framework of this compound contributes to its stability and distinct chemical properties.
Mécanisme D'action
Target of Action
The primary target of 8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is the delta opioid receptor . This receptor holds potential as a target for neurological and psychiatric disorders .
Mode of Action
this compound acts as an agonist at the delta opioid receptor . It binds to the orthosteric site of the receptor, based on docking and molecular dynamic simulation . The compound is selective for the delta opioid receptor over a panel of 167 other G-protein coupled receptors . It is slightly biased towards G-protein signaling .
Biochemical Pathways
Its anti-allodynic efficacy has been demonstrated in a complete Freund’s adjuvant model of inflammatory pain .
Pharmacokinetics
The pharmacokinetic properties of 8-Acetyl-1,3,8-triazaspiro[4Its selectivity for the delta opioid receptor and bias towards g-protein signaling suggest it may have a favorable pharmacokinetic profile .
Result of Action
The molecular and cellular effects of this compound’s action include the activation of the delta opioid receptor and potential modulation of pain signaling pathways . Its efficacy in reducing allodynia in a model of inflammatory pain suggests it may have therapeutic potential for pain management .
Analyse Biochimique
Biochemical Properties
8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione plays a significant role in biochemical reactions, particularly as an inhibitor of prolyl hydroxylase (PHD) enzymes . These enzymes are involved in the regulation of hypoxia-inducible factors (HIFs), which are crucial for cellular responses to low oxygen levels. By inhibiting PHD enzymes, this compound can stabilize HIFs and promote their activity, leading to increased expression of genes involved in angiogenesis, erythropoiesis, and metabolism .
Cellular Effects
This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of HIFs, leading to changes in the expression of genes involved in oxygen homeostasis, angiogenesis, and energy metabolism . Additionally, this compound has been found to affect the function of delta opioid receptors, which play a role in pain perception and inflammatory responses .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with PHD enzymes, leading to their inhibition . This inhibition results in the stabilization of HIFs, which can then translocate to the nucleus and activate the transcription of target genes. Furthermore, this compound has been shown to interact with delta opioid receptors, acting as an agonist and modulating G-protein signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained activation of HIFs and continuous modulation of gene expression . The compound’s stability and degradation rates can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models have been found to vary with different dosages. At lower doses, the compound can effectively inhibit PHD enzymes and stabilize HIFs without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, including potential impacts on cellular metabolism and gene expression . It is important to determine the optimal dosage to achieve the desired therapeutic effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to the regulation of oxygen homeostasis and energy metabolism. By inhibiting PHD enzymes, the compound can influence the levels of HIFs and their target genes, which are involved in various metabolic processes . Additionally, this compound may interact with other enzymes and cofactors involved in cellular metabolism, affecting metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound’s solubility and affinity for specific transporters can affect its localization and accumulation in different cellular compartments . Understanding these interactions is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, including acylation, alkylation, amination, oxidation, and cyclization . The process begins with the acylation of a suitable precursor, followed by alkylation to introduce the desired substituents. Amination is then performed to incorporate the nitrogen atoms into the structure. Oxidation and cyclization steps are crucial to form the spirocyclic core of the compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The scalability of the synthesis process is essential for industrial applications, and continuous flow reactors may be employed to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound. Substitution reactions result in the formation of substituted derivatives with altered functional groups.
Applications De Recherche Scientifique
8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a delta opioid receptor agonist, which could be useful in treating neurological and psychiatric disorders.
Chemical Synthesis: It serves as a research reagent in the synthesis of spirohydantoins from basic heterocyclic ketones.
Biological Studies: Its unique structure allows for the exploration of its interactions with various biological targets, contributing to the understanding of molecular mechanisms in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: This compound is used in the synthesis of spirohydantoins and shares a similar spirocyclic structure.
8-Acetyl-3-dodecyl-7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Another derivative with a similar core structure but different substituents.
Uniqueness
8-Acetyl-1,3,8-triazaspiro[45]decane-2,4-dione is unique due to its specific acetyl group and the arrangement of nitrogen atoms within the spirocyclic framework
Propriétés
IUPAC Name |
8-acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-6(13)12-4-2-9(3-5-12)7(14)10-8(15)11-9/h2-5H2,1H3,(H2,10,11,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWJTVOLGNBKIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CC1)C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,6-Dichlorophenyl)thio]quinoline-4-carboxylic acid](/img/structure/B1438525.png)
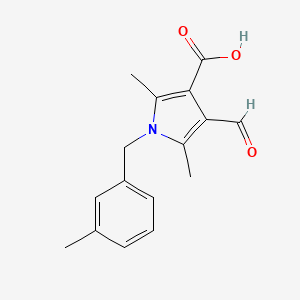
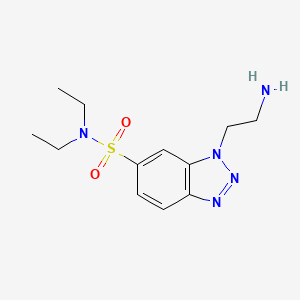
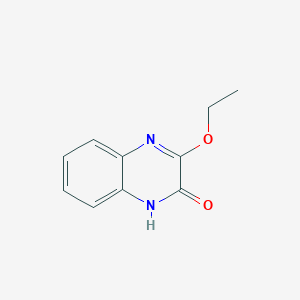
![[2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]acetic acid](/img/structure/B1438531.png)
![3-Isobutyl-6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carbohydrazide](/img/structure/B1438533.png)
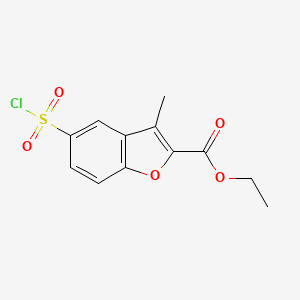
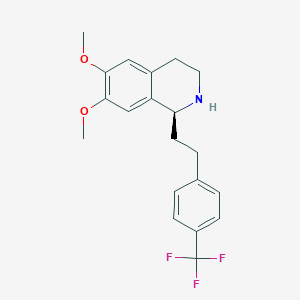
![Ethyl 2,5-dimethyl-4-[(E)-2-nitrovinyl]-1H-pyrrole-3-carboxylate](/img/structure/B1438540.png)
![8-Methyl-6-phenyl-5,6-dihydro-4H-thieno[2,3-e]indazole-2-carboxylic acid](/img/structure/B1438541.png)

![3-[2-(4-Nitrophenyl)ethenyl]phenol](/img/structure/B1438545.png)
